4-Bromo-2-(pyrrolidin-2-yl)pyridine
Overview
Description
4-Bromo-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 4-position and a pyrrolidine ring at the 2-position
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 4-bromo-2-(pyrrolidin-2-yl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Action Environment
The influence of steric factors on biological activity has been investigated for compounds with a pyrrolidine ring .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(pyrrolidin-2-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . The nature of these interactions often involves binding to active sites of enzymes or proteins, potentially inhibiting or activating their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mobility in the loop connecting helices 11 and 12 of the estrogen receptor alpha protein, which can alter the receptor’s activity . Additionally, this compound may impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes or proteins, altering their conformation and activity. For example, the pyrrolidine ring’s stereogenicity allows for different binding modes to enantioselective proteins, resulting in varied biological activities . These interactions can lead to the inhibition or activation of enzymes, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by environmental conditions such as temperature and pH . Over time, degradation products may form, which could have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies may reveal cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, toxic or adverse effects may be observed. Threshold effects are often noted, where a certain dosage level is required to achieve a significant biological response . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, distribution, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and potential therapeutic effects. Understanding the transport mechanisms is essential for optimizing the compound’s delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pyrrolidin-2-yl)pyridine typically involves the reaction of 4-bromopyridine with pyrrolidine under specific conditions. One common method includes:
Nucleophilic Substitution: Reacting 4-bromopyridine with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Cyclization: The intermediate formed undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids.
Major Products
Substitution: Various substituted pyridines.
Oxidation: Pyrrolidinone derivatives.
Reduction: Reduced pyrrolidine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
2-Bromopyridine: Substituted at a different position, leading to different reactivity and applications.
Pyrrolidine: Lacks the pyridine ring, limiting its use in certain synthetic applications.
Uniqueness
4-Bromo-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-bromo-2-pyrrolidin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-5-12-9(6-7)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDZPJKDJXHTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297963 | |
Record name | 4-Bromo-2-(2-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-52-2 | |
Record name | 4-Bromo-2-(2-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(2-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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